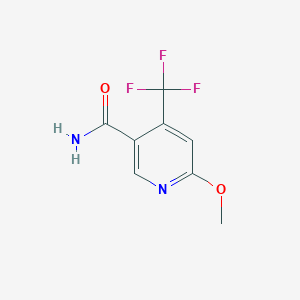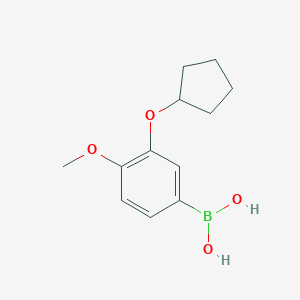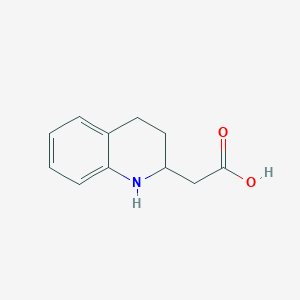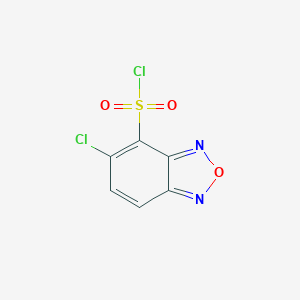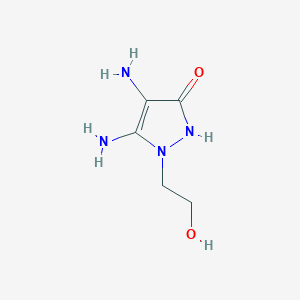
3,4-Diamino-2-(2-hydroxyethyl)-1H-pyrazol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Diamino-2-(2-hydroxyethyl)-1H-pyrazol-5-one, also known as DEHP, is a pyrazolone derivative that has gained attention in scientific research due to its potential applications in the field of medicine and biochemistry. DEHP is a white crystalline powder that is soluble in water and has a molecular weight of 174.16 g/mol. In
科学的研究の応用
3,4-Diamino-2-(2-hydroxyethyl)-1H-pyrazol-5-one has been studied extensively for its potential applications in the field of medicine and biochemistry. It has been shown to have antitumor, antimicrobial, and anti-inflammatory properties. 3,4-Diamino-2-(2-hydroxyethyl)-1H-pyrazol-5-one has also been studied for its potential use as a chelating agent in metal ion detection and removal.
作用機序
The mechanism of action of 3,4-Diamino-2-(2-hydroxyethyl)-1H-pyrazol-5-one is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in the biosynthesis of nucleic acids. 3,4-Diamino-2-(2-hydroxyethyl)-1H-pyrazol-5-one has also been shown to induce apoptosis in cancer cells, which may contribute to its antitumor properties.
生化学的および生理学的効果
3,4-Diamino-2-(2-hydroxyethyl)-1H-pyrazol-5-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of certain bacteria. 3,4-Diamino-2-(2-hydroxyethyl)-1H-pyrazol-5-one has also been shown to have antioxidant properties, which may contribute to its ability to reduce inflammation.
実験室実験の利点と制限
3,4-Diamino-2-(2-hydroxyethyl)-1H-pyrazol-5-one has several advantages for lab experiments, including its low toxicity and high solubility in water. However, 3,4-Diamino-2-(2-hydroxyethyl)-1H-pyrazol-5-one is also highly reactive and can be difficult to handle in certain experimental conditions. Additionally, 3,4-Diamino-2-(2-hydroxyethyl)-1H-pyrazol-5-one can be expensive to synthesize, which may limit its use in some research applications.
将来の方向性
There are several future directions for research on 3,4-Diamino-2-(2-hydroxyethyl)-1H-pyrazol-5-one. One area of interest is the development of new synthesis methods that can improve the yield and purity of 3,4-Diamino-2-(2-hydroxyethyl)-1H-pyrazol-5-one. Another area of interest is the exploration of 3,4-Diamino-2-(2-hydroxyethyl)-1H-pyrazol-5-one's potential applications in the field of metal ion detection and removal. Additionally, further research is needed to fully understand the mechanism of action of 3,4-Diamino-2-(2-hydroxyethyl)-1H-pyrazol-5-one and its potential applications in the treatment of cancer and other diseases.
合成法
3,4-Diamino-2-(2-hydroxyethyl)-1H-pyrazol-5-one can be synthesized through a multistep reaction process that involves the reaction of 2,3-dimethylpyrazine with ethylene oxide and ammonium hydroxide. The resulting product is then treated with hydrazine hydrate and sodium hydroxide to form 3,4-Diamino-2-(2-hydroxyethyl)-1H-pyrazol-5-one. The purity of 3,4-Diamino-2-(2-hydroxyethyl)-1H-pyrazol-5-one can be improved through recrystallization and filtration techniques.
特性
CAS番号 |
175700-82-0 |
|---|---|
製品名 |
3,4-Diamino-2-(2-hydroxyethyl)-1H-pyrazol-5-one |
分子式 |
C5H10N4O2 |
分子量 |
158.16 g/mol |
IUPAC名 |
3,4-diamino-2-(2-hydroxyethyl)-1H-pyrazol-5-one |
InChI |
InChI=1S/C5H10N4O2/c6-3-4(7)9(1-2-10)8-5(3)11/h10H,1-2,6-7H2,(H,8,11) |
InChIキー |
WOEOFDCHIXMRHV-UHFFFAOYSA-N |
SMILES |
C(CO)N1C(=C(C(=O)N1)N)N |
正規SMILES |
C(CO)N1C(=C(C(=O)N1)N)N |
同義語 |
3H-Pyrazol-3-one, 4,5-diamino-1,2-dihydro-1-(2-hydroxyethyl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



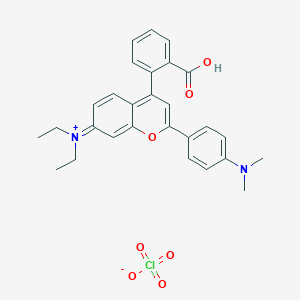
![(6R,7R)-7-Amino-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B61649.png)
![6-Fluorobenzo[d]isoxazol-3-ylamine](/img/structure/B61654.png)
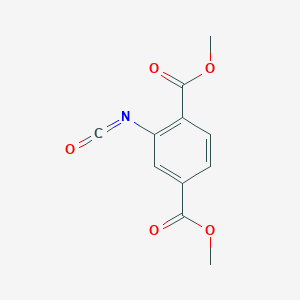
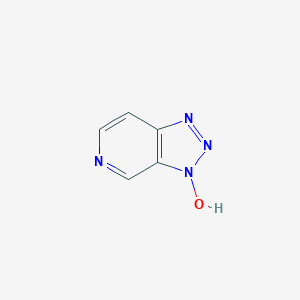

![6-[[2-(1-Methylethyl)phenyl]]sulfonyl-5-nitro-8-quinolinamine](/img/structure/B61668.png)
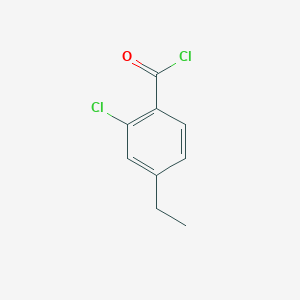
![Methyl 2-[(cyanomethyl)sulfonyl]benzoate](/img/structure/B61671.png)

